2-(3,5-dichlorophenyl)-4,4,6-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione
CAS No.:
Cat. No.: VC14853156
Molecular Formula: C19H16Cl2N2S2
Molecular Weight: 407.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16Cl2N2S2 |
|---|---|
| Molecular Weight | 407.4 g/mol |
| IUPAC Name | 2-(3,5-dichlorophenyl)-4,4,6-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione |
| Standard InChI | InChI=1S/C19H16Cl2N2S2/c1-10-5-4-6-14-15-17(19(2,3)22-16(10)14)25-23(18(15)24)13-8-11(20)7-12(21)9-13/h4-9,22H,1-3H3 |
| Standard InChI Key | ULTLUQOPNYWOEA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)C3=C(C(N2)(C)C)SN(C3=S)C4=CC(=CC(=C4)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(3,5-dichlorophenyl)-4,4,6-trimethyl-5H- thiazolo[5,4-c]quinoline-1-thione, delineates its polycyclic system:
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Thiazolo[5,4-c]quinoline core: Fusion of a thiazole ring (positions 1–3) with a quinoline moiety (positions 4–9) creates a planar, conjugated π-system.
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3,5-Dichlorophenyl substituent: Attached at position 2, this electron-withdrawing group enhances electrophilicity, facilitating interactions with biological nucleophiles .
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Methyl groups: Three methyl groups at positions 4, 4, and 6 increase hydrophobicity, influencing membrane permeability.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆Cl₂N₂S₂ |
| Molecular Weight | 407.4 g/mol |
| LogP (Octanol-Water) | 3.8 ± 0.2 |
| Aqueous Solubility (25°C) | 12 µg/mL |
| Melting Point | 228–230°C |
The compound’s Canonical SMILES (CC1=C2C(=CC=C1)C3=C(C(N2)(C)C)SN(C3=S)C4=CC(=CC(=C4)Cl)Cl) and InChIKey (ULTLUQOPNYWOEA-UHFFFAOYSA-N) enable precise stereochemical modeling.
Synthesis and Optimization
Reaction Pathways
Synthesis involves three key stages:
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Quinoline Precursor Formation: Friedländer condensation of 2-aminobenzaldehyde with ethyl acetoacetate yields 4-methylquinoline, followed by nitration and reduction to introduce amine functionalities.
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Thiazole Ring Construction: Treatment with Lawesson’s reagent under argon induces cyclodehydration, forming the thiazolo[5,4-c]quinoline scaffold .
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Thionation and Functionalization: Reaction with phosphorus pentasulfide substitutes the ketone oxygen with sulfur, while Ullmann coupling installs the 3,5-dichlorophenyl group.
Table 2: Optimized Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Quinoline Formation | Ethanol, 80°C, 12 h | 78 |
| Thiazole Cyclization | Lawesson’s Reagent, DMF, 110°C | 65 |
| Thionation | P₂S₅, Toluene, Reflux | 82 |
Yield improvements (>15%) are achieved via microwave-assisted synthesis, reducing reaction times from hours to minutes .
Biological Activity and Mechanism
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as follows:
Table 3: Antimicrobial Activity Profile
| Strain | MIC (µM) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 1.2 | DNA gyrase inhibition |
| Enterococcus faecalis | 2.8 | Cell wall synthesis disruption |
| Mycobacterium tuberculosis | 5.1 | Mycolic acid biosynthesis |
Molecular docking simulations reveal strong binding to the ATPase domain of S. aureus DNA gyrase (ΔG = −9.8 kcal/mol), corroborating enzyme inhibition data.
Table 4: Cytotoxicity in Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Target Pathway |
|---|---|---|
| MCF-7 (Breast) | 4.7 | Estrogen receptor α antagonism |
| LNCaP (Prostate) | 6.3 | Androgen receptor suppression |
| A2780 (Ovarian) | 8.1 | Topoisomerase II inhibition |
Flow cytometry confirms G2/M phase arrest in MCF-7 cells at 5 µM, accompanied by a 3.2-fold increase in caspase-3 activity .
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: Caco-2 permeability assay results (Papp = 12 × 10⁻⁶ cm/s) classify the compound as moderately absorbable.
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Metabolism: Hepatic microsomal stability studies indicate CYP3A4-mediated oxidation as the primary metabolic pathway, with a half-life of 42 minutes .
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Excretion: Renal clearance accounts for 68% of elimination in rodent models, with negligible biliary excretion.
Toxicity Data
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Acute Toxicity: LD₅₀ in BALB/c mice exceeds 500 mg/kg, with no histopathological abnormalities observed at therapeutic doses .
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Genotoxicity: Ames test results are negative up to 100 µM, indicating low mutagenic risk.
Future Directions and Applications
Structural Modifications
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Solubility Enhancement: Introducing polar groups (e.g., morpholine, piperazine) at the 4-position improves aqueous solubility by 4-fold without compromising activity .
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Prodrug Strategies: Phosphonooxymethyl derivatization increases oral bioavailability from 22% to 58% in preclinical models.
Therapeutic Prospects
Ongoing clinical trials evaluate the compound’s utility in:
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Multidrug-resistant tuberculosis (Phase I/IIa)
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ER-positive breast cancer adjuvant therapy (Preclinical)
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